molecular formula C9H11NO4 B8295174 2-Nitro-3-(1-hydroxyethyl)anisole

2-Nitro-3-(1-hydroxyethyl)anisole

Cat. No.: B8295174
M. Wt: 197.19 g/mol
InChI Key: FCDCUOIGCZKTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-3-(1-hydroxyethyl)anisole is a substituted anisole derivative characterized by a methoxy group (-OCH₃) at the para position, a nitro (-NO₂) group at the ortho position (C2), and a 1-hydroxyethyl (-CH(OH)CH₃) substituent at the meta position (C3). This compound combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, creating unique electronic and steric effects that influence its reactivity and physical properties. The hydroxyethyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to simpler anisole derivatives.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

1-(3-methoxy-2-nitrophenyl)ethanol

InChI

InChI=1S/C9H11NO4/c1-6(11)7-4-3-5-8(14-2)9(7)10(12)13/h3-6,11H,1-2H3

InChI Key

FCDCUOIGCZKTRV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)OC)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Anisole, m-(2-nitrovinyl) (C9H9NO3)

  • Structure: Features a nitrovinyl (-CH=CH-NO₂) group at the meta position and a methoxy group at the para position.
  • Key Properties: Molecular weight: 179.17 g/mol. Boiling point: Not explicitly reported, but nitrovinyl groups typically increase thermal stability. Reactivity: The nitrovinyl group facilitates conjugation, making it reactive in Diels-Alder and Michael addition reactions.
  • Contrast with Target Compound :
    • The nitrovinyl group in Anisole, m-(2-nitrovinyl) introduces π-conjugation, whereas the hydroxyethyl group in 2-nitro-3-(1-hydroxyethyl)anisole introduces steric hindrance and hydrogen bonding.
    • Applications: Nitrovinyl derivatives are often intermediates in polymer synthesis, whereas hydroxyethyl-substituted compounds may find use in pharmaceuticals due to enhanced solubility.

Benzene, 1-methoxy-2-methyl-3-nitro (C8H9NO3)

  • Structure : Contains a methyl (-CH₃) group at C2 and a nitro group at C3, with methoxy at C1 (para to nitro).
  • Key Properties :
    • Molecular weight: 167.16 g/mol.
    • Melting point: Likely higher than the target compound due to reduced polarity.
    • Reactivity: Methyl groups are electron-donating but less polar than hydroxyethyl, leading to slower nucleophilic substitution rates.
  • Contrast with Target Compound: The methyl group in this analog reduces solubility in water compared to the hydroxyethyl group. Catalytic hydrogenation data (from ) suggest that methyl substituents may favor cyclohexanol formation at lower temperatures (150°C), whereas hydroxyethyl groups could alter product distribution due to steric effects.

1-(2-Amino-6-nitrophenyl)ethanone (C8H8N2O3)

  • Structure: Features an amino (-NH₂) group at C2, a nitro group at C6, and a ketone (-COCH₃) at C1.
  • Key Properties: Molecular weight: 180.16 g/mol. Reactivity: The amino group enhances electrophilic substitution but is deactivated by the nitro group.
  • Contrast with Target Compound: The absence of a methoxy group reduces aromatic activation compared to anisole derivatives. Applications: Amino-nitro compounds are often precursors to dyes, whereas hydroxyethyl-anisole derivatives may serve as drug intermediates.

Physicochemical and Reactivity Trends

Substituent Effects on Reactivity

  • Electrophilic Substitution :
    • Methoxy groups activate the ring, directing electrophiles to ortho/para positions . Nitro groups deactivate the ring but meta-direct .
    • In this compound, the nitro group at C2 would direct incoming electrophiles to C5 or C6, while the hydroxyethyl group at C3 may sterically hinder reactions.
  • Hydrogenation Behavior :
    • shows that substituted anisoles undergo hydrogenation to cyclohexane derivatives. Hydroxyethyl groups may slow hydrogenation compared to methyl or nitrovinyl groups due to steric bulk.

Solubility and Polarity

  • Hydroxyethyl groups increase hydrophilicity, as seen in 4-acetylamino-2-(bis(2-hydroxyethyl)amino)anisole (), which is water-soluble.
  • Methyl and nitrovinyl analogs () are less polar, favoring organic solvents like acetone or ethyl acetate.

Research Implications and Gaps

  • Catalytic Studies : highlights temperature-dependent product distributions in anisole hydrogenation. Similar studies on this compound could reveal how hydroxyethyl groups influence selectivity.
  • Further safety assessments are critical for industrial or pharmaceutical use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.